molecular formula C26H30F3NO12 B11086467 1-(2,3,4,6-tetra-O-acetylhexopyranosyl)-5-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-yl)-2,3-dihydro-1H-indole

1-(2,3,4,6-tetra-O-acetylhexopyranosyl)-5-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-yl)-2,3-dihydro-1H-indole

Cat. No.: B11086467
M. Wt: 605.5 g/mol
InChI Key: IJOAIKTXOURHMD-UHFFFAOYSA-N
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Description

METHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(1-{3,4,5-TRIS(ACETYLOXY)-6-[(ACETYLOXY)METHYL]TETRAHYDRO-2H-PYRAN-2-YL}-2,3-DIHYDRO-1H-INDOL-5-YL)PROPANOATE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, acetoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(1-{3,4,5-TRIS(ACETYLOXY)-6-[(ACETYLOXY)METHYL]TETRAHYDRO-2H-PYRAN-2-YL}-2,3-DIHYDRO-1H-INDOL-5-YL)PROPANOATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other suitable methods.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Hydroxylation and acetylation: The hydroxyl group is introduced through selective oxidation, followed by acetylation using acetic anhydride in the presence of a catalyst like pyridine.

    Final esterification: The final step involves esterification of the hydroxylated intermediate with methyl propanoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(1-{3,4,5-TRIS(ACETYLOXY)-6-[(ACETYLOXY)METHYL]TETRAHYDRO-2H-PYRAN-2-YL}-2,3-DIHYDRO-1H-INDOL-5-YL)PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the acetoxy groups, yielding the corresponding alcohols.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols.

    Substitution products: Amines, thiols derivatives.

Scientific Research Applications

METHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(1-{3,4,5-TRIS(ACETYLOXY)-6-[(ACETYLOXY)METHYL]TETRAHYDRO-2H-PYRAN-2-YL}-2,3-DIHYDRO-1H-INDOL-5-YL)PROPANOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(1-{3,4,5-TRIS(ACETYLOXY)-6-[(ACETYLOXY)METHYL]TETRAHYDRO-2H-PYRAN-2-YL}-2,3-DIHYDRO-1H-INDOL-5-YL)PROPANOATE involves its interaction with specific molecular targets and pathways:

    Molecular targets: Enzymes, receptors, and proteins that interact with the compound’s functional groups.

    Pathways involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(1-{3,4,5-TRIS(ACETYLOXY)-6-[(ACETYLOXY)METHYL]TETRAHYDRO-2H-PYRAN-2-YL}-2,3-DIHYDRO-1H-INDOL-5-YL)PROPANOATE: is compared with other trifluoromethylated compounds and indole derivatives.

Uniqueness

    Functional group diversity: The presence of trifluoromethyl, hydroxyl, and acetoxy groups makes it unique.

    Biological activity: Its potential therapeutic properties distinguish it from other similar compounds.

Properties

Molecular Formula

C26H30F3NO12

Molecular Weight

605.5 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-[1-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]-2,3-dihydroindol-5-yl]propanoate

InChI

InChI=1S/C26H30F3NO12/c1-12(31)38-11-19-20(39-13(2)32)21(40-14(3)33)22(41-15(4)34)23(42-19)30-9-8-16-10-17(6-7-18(16)30)25(36,24(35)37-5)26(27,28)29/h6-7,10,19-23,36H,8-9,11H2,1-5H3

InChI Key

IJOAIKTXOURHMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N2CCC3=C2C=CC(=C3)C(C(=O)OC)(C(F)(F)F)O)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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